甲酸甲酯 3-((3-(5-甲基-1,3,4-噻二唑-2-基)哌啶-1-基)磺酰基)噻吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

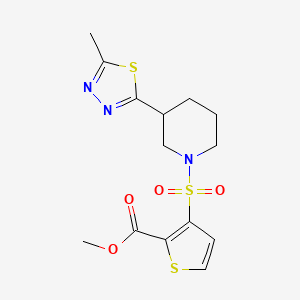

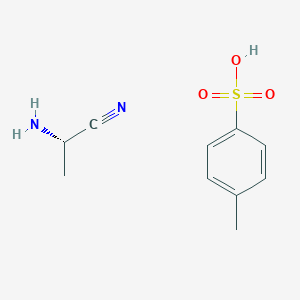

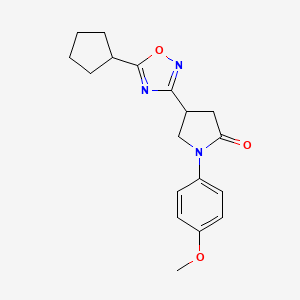

The compound is a complex organic molecule that contains a thiophene, a piperidine, a sulfonyl group, a carboxylate group, and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole ring is a heterocyclic compound that is a part of many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazole ring, the attachment of the piperidine ring, and the introduction of the sulfonyl and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,3,4-thiadiazole ring, for example, is a five-membered ring containing three nitrogen atoms and two sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl and carboxylate groups would likely make the compound polar and potentially soluble in polar solvents .科学研究应用

Indole Derivatives and Alkaloids

Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have gained prominence due to their biological activity. Researchers have explored novel synthetic methods for constructing indoles, especially as moieties within selected alkaloids . The compound could serve as a precursor for indole derivatives, contributing to drug discovery and development.

Anti-Microbial Agents

The 1,3,4-thiadiazole scaffold has demonstrated antimicrobial potential. By modifying the structure of this compound, researchers can create derivatives with improved activity against bacteria, fungi, and other pathogens. Investigating the antimicrobial properties of your compound could lead to valuable insights for combating infections .

Hydrazide-Hydrazone Chemistry

Hydrazide-hydrazone derivatives have shown promise as antimicrobial agents. By synthesizing novel compounds based on this chemistry, researchers aim to discover substances with significant activity against microbes. Your compound could serve as a starting point for designing such derivatives .

Anti-Cancer Activity

Certain 1,3,4-thiadiazole derivatives exhibit cytotoxic properties. For instance, N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide has demonstrated anticancer activity against breast cancer cells. Investigating the mechanisms behind this effect could contribute to cancer therapy research .

Biological Activities of 1,3-Diazole Derivatives

1,3-Diazole derivatives, including those with a thiadiazole moiety, exhibit diverse biological activities. These include antibacterial, antiviral, antioxidant, and anti-inflammatory effects. Your compound may fall within this category, warranting further exploration .

作用机制

Thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models . They have been found to induce mitotic arrest, caspase-dependent apoptosis, and cell growth inhibition in certain cancer cells .

The nature of substituents on the thiadiazole ring is known to be important for their cytotoxic activity . .

未来方向

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many 1,3,4-thiadiazole derivatives, this compound could potentially have interesting biological properties worth exploring .

属性

IUPAC Name |

methyl 3-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S3/c1-9-15-16-13(23-9)10-4-3-6-17(8-10)24(19,20)11-5-7-22-12(11)14(18)21-2/h5,7,10H,3-4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVGCODVDPLGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)

![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2698380.png)

![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)

![4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B2698393.png)